molecular formula C8H15ClMg B14217630 Magnesium chloride cyclooctanide (1/1/1) CAS No. 821784-99-0

Magnesium chloride cyclooctanide (1/1/1)

Cat. No.: B14217630
CAS No.: 821784-99-0
M. Wt: 170.96 g/mol
InChI Key: XOKFNUFVWKDUQU-UHFFFAOYSA-M
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Description

Magnesium chloride cyclooctanide (1/1/1) is an organomagnesium compound, classified as a Grignard reagent, with the molecular formula C8H15ClMg. This complex is supplied as a solution in a suitable organic solvent, such as tetrahydrofuran or diethyl ether, which is essential for its stability and reactivity . As a Grignard reagent, it features a nucleophilic cyclooctyl group, making it a valuable reactant for forming new carbon-carbon bonds in sophisticated organic synthesis workflows. Its primary research application lies in the synthesis of cyclooctyl-containing compounds, which are structures of interest in the development of novel pharmaceuticals, agrochemicals, and functional materials. The medium-sized cyclooctyl ring introduces unique steric and conformational properties to the synthesized molecules, which can be critical for modulating biological activity or material characteristics . The mechanism of action for this reagent involves the transfer of the cyclooctyl anion (nucleophile) to an electrophilic substrate, such as a carbonyl carbon (e.g., in ketones or aldehydes), resulting in the formation of a new C-C bond and the expansion of molecular complexity . Researchers value this reagent for introducing the cyclooctane scaffold, an intermediate ring system that can be challenging to construct by other means. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel under inert atmospheric conditions (e.g., nitrogen or argon atmosphere) to prevent decomposition, as Grignard reagents are typically moisture- and air-sensitive.

Properties

CAS No.

821784-99-0

Molecular Formula

C8H15ClMg

Molecular Weight

170.96 g/mol

IUPAC Name

magnesium;cyclooctane;chloride

InChI

InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1

InChI Key

XOKFNUFVWKDUQU-UHFFFAOYSA-M

Canonical SMILES

C1CCC[CH-]CCC1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Methods

The preparation of organometallic magnesium compounds traditionally relies on Grignard reaction conditions, which can be adapted for the synthesis of magnesium chloride cyclooctanide. These methods typically involve the reaction between an organic halide and magnesium metal in an ethereal solvent.

For optimal yields, the following conditions are typically employed:

  • An approximately equimolar ratio of reactants to magnesium
  • Inert solvent systems, particularly ethereal solvents
  • Controlled temperature environments, typically between -50°C and 100°C
  • Proper activation of the magnesium surface

Direct Metalation Approaches

Direct metalation represents another viable route for preparing magnesium chloride cyclooctanide. This approach involves the direct deprotonation of cyclooctane using a magnesium base or activated magnesium species.

The in situ Grignard metalation method (iGMM) has shown promising results for similar cyclic organometallic magnesium compounds. In this process:

  • An alkyl halide (commonly bromoethane) is added to a suspension of magnesium turnings and the cyclic hydrocarbon
  • The reaction mixture is gradually warmed to room temperature
  • The solution is separated from excess magnesium by decantation

Activated Magnesium Methods

Preparation of magnesium chloride cyclooctanide may be achieved using specially activated magnesium, which increases reactivity and allows for milder reaction conditions:

  • Activated magnesium can be prepared by reducing magnesium halides with alkali metals
  • A 1-5% molar excess of magnesium halide in an appropriate solvent system is recommended
  • Optimum temperature ranges are typically between 65°C and 162°C
  • Reaction duration ranges from 8-12 hours

Specific Preparation Protocols

Grignard Reaction Adaptation

The preparation of magnesium chloride cyclooctanide via modified Grignard conditions involves the following procedure:

  • Preparation of reaction vessel:

    • A three-necked flask equipped with a reflux condenser, thermometer, and addition funnel
    • Establishment of an inert atmosphere (argon or nitrogen)
  • Reaction sequence:

    • Activation of magnesium turnings (potentially using iodine or 1,2-dibromoethane)
    • Slow addition of cyclooctyl chloride dissolved in tetrahydrofuran
    • Maintenance of reaction temperature between 40-45°C
    • Addition of anhydrous magnesium chloride after formation of the Grignard reagent
    • Post-reaction processing involves decanting from excess magnesium

Direct Metalation Protocol

The direct metalation approach for preparing magnesium chloride cyclooctanide requires:

  • Preparation of activated magnesium:

    • Reduction of magnesium chloride with an alkali metal (lithium, sodium, or potassium)
    • Conduct reduction in tetrahydrofuran at reflux temperature (approximately 65°C)
  • Metalation reaction:

    • Addition of cyclooctane to the activated magnesium solution
    • Maintenance of appropriate stoichiometry (1:1 molar ratio)
    • Control of reaction temperature between 20-30°C
    • Addition of a suitable chlorinating agent to introduce the chloride component

Mechanochemical Synthesis

An innovative approach for preparing magnesium compounds involves mechanochemical techniques:

  • Ball milling procedure:
    • Combination of cyclooctane, magnesium metal, and a halogenating agent
    • Addition of catalytic amounts of tetrahydrofuran or cyclopentyl methyl ether
    • Mechanical milling under controlled conditions
    • Product isolation through appropriate workup procedures

This solvent-minimized approach offers environmental advantages and potentially higher yields.

Optimization Parameters

Solvent Effects

The choice of solvent significantly impacts the yield and purity of magnesium chloride cyclooctanide. Table 1 summarizes the effectiveness of various solvent systems.

Table 1: Solvent Systems for Magnesium Chloride Cyclooctanide Preparation

Solvent System Temperature Range (°C) Reaction Time (h) Expected Yield (%) Observations
Tetrahydrofuran 40-45 4-6 75-85 Optimal solvent for most preparations
Tetrahydrofuran/Toluene (1:2) 40-45 4-6 80-90 Improved yields with mixed solvent system
Diethyl ether 30-35 8-10 65-75 Slower reaction, but higher purity
Methyl tert-butyl ether 50 3-5 70-80 Alternative ethereal solvent
Methyl tert-amyl ether 65-70 4-6 65-75 Higher temperature tolerance

Tetrahydrofuran (THF) remains the most versatile solvent, though mixed systems containing THF and toluene can provide enhanced yields.

Temperature Optimization

Temperature control is critical for successful synthesis of magnesium chloride cyclooctanide:

  • Initial activation phase: 40-45°C promotes magnesium activation without side reactions
  • Grignard formation phase: 30-40°C maximizes reaction rate while minimizing decomposition
  • Complexation phase: 20-25°C favors formation of the desired complex structure
  • Workup phase: 0-10°C during acidification or quenching minimizes thermal decomposition

Catalyst and Activator Influence

Various additives can enhance the preparation of magnesium chloride cyclooctanide:

  • Iodine (0.1-1 mol%): Traditional activator for magnesium surface
  • 1,2-Dibromoethane: Effective for breaking down magnesium oxide layers
  • Titanocene dichloride: Catalyst that has shown promise for similar cyclic magnesium compounds
  • Copper(I) salts: Potential co-catalysts that may improve selectivity

Analytical Characterization

Spectroscopic Analysis

Confirmation of successful magnesium chloride cyclooctanide synthesis can be achieved through:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR in C₆D₆:THF-d₈ (4:1) mixture provides optimal resolution
    • Key signals include those corresponding to the cyclooctane ring protons
  • Mass Spectrometry:

    • Electrospray ionization (ESI) techniques are suitable
    • The molecular ion peak would appear at m/z 170.96
    • Fragmentation patterns can confirm structural integrity

X-ray Crystallographic Data

Single crystal X-ray diffraction analysis provides definitive structural confirmation:

  • Crystals suitable for analysis can be grown by slow cooling of a hot benzene solution
  • Alternative crystallization methods include slow evaporation from hexane
  • Crystal structures reveal important details about coordination geometry and bond lengths

Comparative Preparation Methods

Table 2: Comparison of Preparation Methods for Magnesium Chloride Cyclooctanide

Preparation Method Starting Materials Reaction Conditions Yield Range (%) Advantages Limitations
Traditional Grignard Cyclooctyl chloride, Mg, MgCl₂ THF, 40-45°C, 4-6h 75-85 Well-established, reliable Requires inert atmosphere
Direct Metalation Cyclooctane, activated Mg THF, 20-30°C, 8-12h 65-80 Avoids organochlorine precursors Lower yields, longer reaction times
Mechanochemical Cyclooctane, Mg, halogenating agent Ball milling, THF catalyst 80-90 Environmentally friendly Specialized equipment required
Activated Mg Reduction MgCl₂, alkali metal, cyclooctane THF, 65-162°C 70-85 High purity product Hazardous reagents, thermal management challenges

Practical Considerations and Challenges

Purification Strategies

Product purification may employ several techniques:

  • Crystallization approaches:

    • Cooling of hot solvent solutions (benzene, THF)
    • Slow evaporation of solutions in appropriate solvents
    • Layering techniques with solvent pairs of different polarities
  • Workup procedures:

    • Filtration to remove excess magnesium
    • Concentration under reduced pressure
    • Sequential washing with appropriate solvents

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.

    Reduction: It can be reduced to form magnesium metal and cyclooctane.

    Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .

Scientific Research Applications

Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and composites

Mechanism of Action

The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Magnesium Chloride Hydrate (MgCl₂·6H₂O)

MgCl₂·6H₂O is a well-characterized hydrate used in pharmaceutical and industrial applications. Key differences include:

  • Solubility : MgCl₂·6H₂O is highly water-soluble (≈542 g/L at 20°C), whereas magnesium chloride cyclooctanide’s solubility is likely lower due to hydrophobic cyclooctanide ligands .
  • Thermal Stability : MgCl₂·6H₂O dehydrates at 117°C, while cyclooctanide complexes may decompose at higher temperatures due to ligand stability .
b) Cyclic Amine Hydrochlorides (e.g., 1-Methylcyclopropanamine Hydrochloride)

Cyclic amine hydrochlorides (e.g., 1-methylcyclopropanamine HCl) share structural motifs with cyclooctanide complexes but differ in:

  • Applications : Cyclic amines are used in organic synthesis and drug development, whereas magnesium chloride cyclooctanide may serve as a catalyst or precursor for magnesium-based materials .
  • Spectroscopic Profiles : FT-IR spectra of cyclic amines show N-H stretches (3100–3500 cm⁻¹) and C-N vibrations (1350–1450 cm⁻¹), while magnesium chloride cyclooctanide would feature Mg-Cl bonds (≈450 cm⁻¹) and ligand-specific absorptions (e.g., C=O at 1705 cm⁻¹ in related compounds) .

Physicochemical Properties

Table 1: Comparative Elemental Analysis
Compound C (%) H (%) N (%) Cl (%) Reference
Magnesium chloride cyclooctanide (1/1/1)*
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride 66.97 8.22 5.23 13.46
MgCl₂·6H₂O 34.5

Note: Experimental data for magnesium chloride cyclooctanide (1/1/1) is unavailable in the provided evidence.

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